molecular formula C12H11NO3 B2609263 Ethyl 4-phenyloxazole-2-carboxylate CAS No. 2121487-15-6

Ethyl 4-phenyloxazole-2-carboxylate

Cat. No. B2609263
CAS RN: 2121487-15-6
M. Wt: 217.224
InChI Key: OWYOKMASZJAXFG-UHFFFAOYSA-N
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Description

Ethyl 4-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-phenyloxazole-2-carboxylate consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-phenyloxazole-2-carboxylate are not available, oxazoles in general are known to undergo various reactions . For instance, esters, a group to which Ethyl 4-phenyloxazole-2-carboxylate belongs, can undergo hydrolysis, a reaction in which the ester bond is split with water .

Scientific Research Applications

Corrosion Inhibition

Ethyl 4-phenyloxazole-2-carboxylate derivatives, specifically ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their role as ecological corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, with efficiencies reaching up to 95.3%, attributed to their adsorption onto steel surfaces through physical and chemical bonds. Their effectiveness is supported by electrochemical techniques and theoretical approaches, highlighting their potential in protecting metals against corrosion in industrial applications (Nahlé et al., 2021).

Fluorescent Molecular Probes

Ethyl 4-phenyloxazole-2-carboxylate derivatives have been utilized in the synthesis of fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes. Such probes can be applied to study a variety of biological events and processes, leveraging their high fluorescence quantum yields and large Stokes shifts to enhance the sensitivity of fluorescence-based assays (Diwu et al., 1997).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural confirmation of ethyl 4-phenyloxazole-2-carboxylate derivatives. These studies are crucial for understanding the molecular architecture and reactivity of such compounds, laying the groundwork for their application in various fields, including material science and pharmaceutical development (Benoiton et al., 2009).

Organic Synthesis

The regioselective palladium-catalyzed phenylation of ethyl 4-oxazolecarboxylate, a close relative of ethyl 4-phenyloxazole-2-carboxylate, demonstrates the utility of such compounds in organic synthesis. This process allows for the efficient introduction of phenyl groups into the oxazole ring, enabling the synthesis of a variety of heteroaromatic compounds. These methodologies have implications for drug development and the synthesis of complex organic molecules (Hoarau et al., 2005).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-phenyloxazole-2-carboxylate is not available, it’s important to handle all chemical compounds with care and follow safety protocols .

properties

IUPAC Name

ethyl 4-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYOKMASZJAXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyloxazole-2-carboxylate

CAS RN

2121487-15-6
Record name ethyl 4-phenyl-1,3-oxazole-2-carboxylate
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